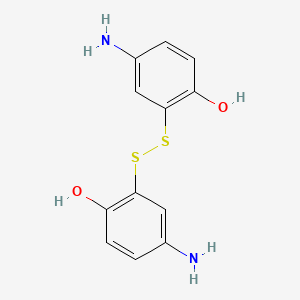
2,2'-Disulfanediylbis(4-aminophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(4-aminophenol): is an organic compound characterized by the presence of two aminophenol groups connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(4-aminophenol) typically involves the reaction of 4-aminophenol with a disulfide-containing reagent. One common method involves the oxidation of 4-aminothiophenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like ethanol or water and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of 2,2’-Disulfanediylbis(4-aminophenol) may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Disulfanediylbis(4-aminophenol) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or water.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents in aqueous or organic solvents.
Substitution: Various electrophiles in the presence of bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Thiols or other reduced forms.
Substitution: Amino-substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(4-aminophenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Employed in the study of redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(4-aminophenol) primarily involves its redox properties. The disulfide bond can undergo reversible oxidation and reduction, making it a valuable tool for studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or breaking of disulfide bonds, which can affect protein structure and function .
Comparaison Avec Des Composés Similaires
- 2,2’-Disulfanediylbis(4-methylaniline)
- 2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile)
- 2,2’-Disulfanediylbis(N-methylbenzamide)
Comparison: 2,2’-Disulfanediylbis(4-aminophenol) is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. In contrast, similar compounds may lack these functional groups, limiting their versatility in chemical reactions and applications .
Propriétés
Numéro CAS |
918538-10-0 |
|---|---|
Formule moléculaire |
C12H12N2O2S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-amino-2-[(5-amino-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H12N2O2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6,15-16H,13-14H2 |
Clé InChI |
NRBAXZSUKPYJFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)SSC2=C(C=CC(=C2)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
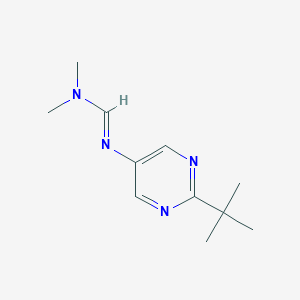
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
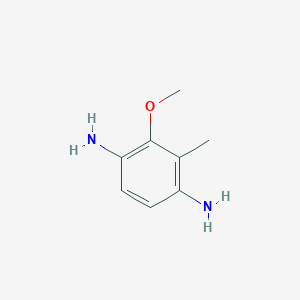
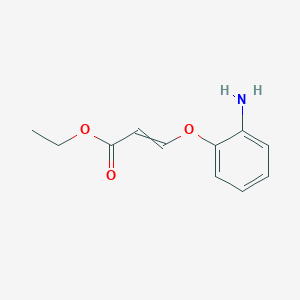
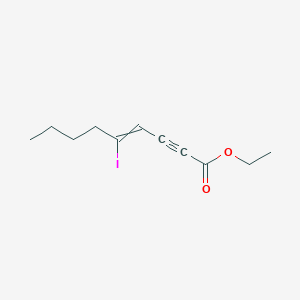
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
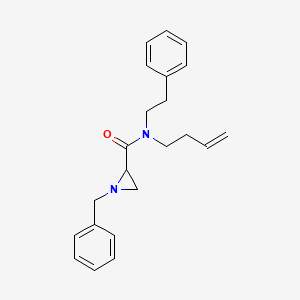

![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
